molecular formula C18H23N5O2S B2585956 4-amino-N-ethyl-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide CAS No. 1286697-87-7

4-amino-N-ethyl-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide

Cat. No.: B2585956
CAS No.: 1286697-87-7
M. Wt: 373.48
InChI Key: SJEGNGNWIDNUBH-UHFFFAOYSA-N
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Description

4-amino-N-ethyl-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide is a novel synthetic compound designed for research applications, featuring a multifaceted molecular architecture that incorporates a 1,2-thiazole core. The thiazole ring is a privileged scaffold in medicinal chemistry, known for its aromaticity and presence in a wide spectrum of bioactive molecules . This particular analog is structurally elaborated with key pharmacophoric elements, including a 4-aminothiazole moiety, an N-ethylcarboxamide group, and a 3-methylphenylpiperazine carbonyl extension. These features are commonly associated with diverse biological activities, positioning the compound as a valuable candidate for investigation in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. Researchers can leverage this chemical tool to probe various biochemical pathways. The 3-methylphenylpiperazine group is a motif frequently found in ligands for central nervous system (CNS) targets, while the aminothiazole unit is a common feature in molecules with documented anticancer and antimicrobial properties . Its mechanism of action is not yet characterized and would be a primary focus of experimental research; potential avenues include enzymatic inhibition or receptor modulation studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-amino-N-ethyl-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2S/c1-3-20-17(24)15-14(19)16(26-21-15)18(25)23-9-7-22(8-10-23)13-6-4-5-12(2)11-13/h4-6,11H,3,7-10,19H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEGNGNWIDNUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NSC(=C1N)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-ethyl-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide typically involves multiple steps, including the formation of the piperazine and thiazole rings. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve solid-phase synthesis techniques, which allow for the parallel synthesis of multiple derivatives. Photocatalytic synthesis methods are also employed to enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-ethyl-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing thiazole moieties exhibit promising anticancer activities. Studies have demonstrated that derivatives of thiazole can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and liver cancer (HepG2) cells. For instance, thiazole-pyridine hybrids have shown superior anti-breast cancer efficacy compared to standard treatments like 5-fluorouracil, with IC50 values indicating significant potency against these cell lines .

Anticonvulsant Activity

The compound's structure suggests potential anticonvulsant properties, as thiazole derivatives have been tested for effectiveness in models of induced seizures. Initial studies have shown that certain thiazole-based compounds can significantly reduce seizure activity in animal models, indicating a possible therapeutic role in epilepsy management .

Carbonic Anhydrase Inhibition

Carbonic anhydrases are important enzymes involved in various physiological processes. Some thiazole derivatives have been evaluated for their inhibitory effects on carbonic anhydrase III, with specific structural features enhancing their inhibitory potency. The presence of an amino group and a carboxylic acid moiety at designated positions on the thiazole ring has been linked to increased inhibitory activity .

Case Studies

StudyFindings
Study on Anticancer ActivityThe compound was tested against multiple cancer cell lines with IC50 values demonstrating significant growth inhibition .
Anticonvulsant EfficacyIn picrotoxin-induced seizure models, the compound showed a marked reduction in seizure frequency and duration .
Carbonic Anhydrase InhibitionSpecific derivatives exhibited potent inhibition of carbonic anhydrase III, suggesting potential for therapeutic use in conditions like glaucoma .

Mechanism of Action

The mechanism of action of 4-amino-N-ethyl-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The pathways involved often include signal transduction pathways that regulate cellular processes .

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

  • BK10147 (4-amino-5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide): This analogue differs by having a 2,3-dimethylphenyl group on the piperazine ring and an N-methyl carboxamide. Molecular weight: 373.47 g/mol .
  • 4-amino-5-[4-(4-methylphenyl)piperazine-1-carbonyl]-N-(propan-2-yl)-1,2-thiazole-3-carboxamide: Substitution at the para position of the phenyl ring (4-methylphenyl) may reduce steric hindrance compared to the meta-substituted target compound. The isopropyl group on the carboxamide could modulate solubility .
  • N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide: Replaces the thiazole core with a simpler carboxamide structure. Bond lengths and piperazine chair conformation are consistent with the target compound .

Heterocyclic Core Modifications

  • 8-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one: Features a triazoloquinazolinone core instead of thiazole. This modification likely alters pharmacokinetic properties due to increased aromaticity and molecular weight (492.58 g/mol vs. ~400 g/mol for the target compound) .
  • N-(3-chlorophenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine :
    Replaces the thiazole-carboxamide with a triazol-5-amine group. The chlorine atom introduces polarizability, which may enhance binding to targets like kinases .

Pharmacological and Physicochemical Comparisons

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties/Applications Reference ID
Target Compound Thiazole, 3-methylphenyl-piperazine, N-ethyl carboxamide ~400 (estimated) Hypothesized kinase inhibition -
BK10147 2,3-dimethylphenyl-piperazine, N-methyl carboxamide 373.47 Research intermediate; structural analogue
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Chlorophenyl, ethyl-piperazine 281.78 Intermediate in organic synthesis
8-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-3-(3-methylphenyl)triazoloquinazolinone Triazoloquinazolinone core 492.58 Screening hit for enzyme targets (undisclosed)
Gemnelatinib Pyrazolo[1,5-a]pyrimidine, oxetan-3-yl-piperazine 524.55 Serine/threonine kinase inhibitor (antineoplastic)

Key Observations:

Substituent Position Matters : The meta-substituted 3-methylphenyl group in the target compound may offer optimal steric and electronic effects for receptor binding compared to para-substituted analogues (e.g., ’s 4-methylphenyl derivative) .

Carboxamide Flexibility : The N-ethyl group in the target compound may balance lipophilicity and solubility better than bulkier substituents (e.g., isopropyl in ) .

Biological Activity

4-amino-N-ethyl-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide, also known by its CAS number 1286697-87-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H23N5O2SC_{18}H_{23}N_{5}O_{2}S. It features a thiazole ring, which is known for its diverse biological activities, alongside a piperazine moiety that enhances its pharmacological profile.

Antimicrobial Activity

Research has indicated that compounds with thiazole structures often exhibit significant antimicrobial properties. The thiazole ring in this compound may contribute to its ability to inhibit bacterial growth. For instance, derivatives of thiazoles have been shown to possess potent antibacterial and antifungal activities due to their ability to interfere with microbial metabolism and cell wall synthesis .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties. Studies suggest that it may exert its effects through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro assays have demonstrated that similar compounds can significantly reduce the production of pro-inflammatory cytokines .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of cell wall synthesis
Anti-inflammatoryCOX inhibition
AntitubercularDisruption of bacterial metabolism

Study on Anti-inflammatory Effects

In a recent study, derivatives similar to this compound were tested for their efficacy against COX-1 and COX-2. Compounds in this category showed IC50 values ranging from 0.02 to 0.04 μM for COX-2 inhibition, indicating a strong selective action against inflammation without significant gastrointestinal toxicity .

Antimicrobial Efficacy

Another study focused on the antimicrobial potential of thiazole derivatives. The compound demonstrated significant activity against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests that the compound could be a candidate for further development as an antimicrobial agent .

The biological activity of this compound is likely mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The piperazine and thiazole moieties may interact with active sites on enzymes like COX, leading to reduced synthesis of inflammatory mediators.
  • Disruption of Bacterial Metabolism : The structural components may interfere with essential metabolic pathways in bacteria, leading to cell death.

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